molecular formula C12H25O5P B14751345 2-Dibutoxyphosphorylbutanoic acid

2-Dibutoxyphosphorylbutanoic acid

Cat. No.: B14751345
M. Wt: 280.30 g/mol
InChI Key: LWHFLEHPSSFIBM-UHFFFAOYSA-N
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Description

Dibutyl [1-(carboxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group bonded to a carboxypropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl [1-(carboxy)propyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dibutyl phosphite with an appropriate carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be carried out under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of dibutyl [1-(carboxy)propyl]phosphonate often involves large-scale reactions using efficient catalytic systems. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can yield high amounts of the desired product within a short reaction time . This method is adaptable to large-scale preparations, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl [1-(carboxy)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibutyl [1-(carboxy)propyl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibutyl [1-(carboxy)propyl]phosphonate include:

Uniqueness

Dibutyl [1-(carboxy)propyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity profiles. Additionally, the presence of the carboxypropyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H25O5P

Molecular Weight

280.30 g/mol

IUPAC Name

2-dibutoxyphosphorylbutanoic acid

InChI

InChI=1S/C12H25O5P/c1-4-7-9-16-18(15,17-10-8-5-2)11(6-3)12(13)14/h11H,4-10H2,1-3H3,(H,13,14)

InChI Key

LWHFLEHPSSFIBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CC)C(=O)O)OCCCC

Origin of Product

United States

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